Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic organic compound. Its structure consists of an imidazo[1,2-a]pyridine core, a fused bicyclic system containing both imidazole and pyridine rings. This compound is primarily studied as a potential building block for more complex molecules with potential biological activities.
Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate is a chemical compound classified as an imidazo[1,2-a]pyridine derivative. It is recognized for its potential biological activities and has garnered interest in medicinal chemistry. The compound's IUPAC name reflects its structure, which includes an amino group and a carboxylate ester.
Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate belongs to the class of heterocyclic compounds, specifically imidazoles. These compounds are notable for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine derivatives with appropriate carbonyl compounds or isonitriles under acidic conditions. This method often utilizes catalysts such as p-toluenesulfonic acid or metal-free catalysts like acetic acid to facilitate the reaction .
The molecular structure of methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate features an imidazo ring fused with a pyridine ring. The specific arrangement of atoms contributes to its biological activity.
Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate can participate in various chemical reactions due to its functional groups. Notably:
The reactivity of this compound can be exploited in synthesizing more complex molecules or in drug development processes where modification of the amino or carboxylate groups may enhance biological activity.
The mechanism of action for methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. For instance, derivatives of this compound have been identified as inhibitors of Mycobacterium tuberculosis glutamine synthetase, suggesting a potential role in antimicrobial therapy .
The inhibition process may involve binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.
Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate has several applications in scientific research:
Imidazo[1,2-a]pyridines represent a privileged scaffold in medicinal chemistry, first gaining prominence with the 1980s commercialization of Zolpidem (a GABAA receptor agonist for insomnia therapy) [2] . This bicyclic framework—characterized by a fused imidazole and pyridine ring—exhibits exceptional drug-like properties, including metabolic stability, bioavailability, and diverse target engagement capabilities. The scaffold’s synthetic versatility enables strategic functionalization at multiple positions (C-2, C-3, N-5, C-6, C-7, C-8), allowing fine-tuning of pharmacological profiles [6]. Over decades, derivatives have addressed pressing therapeutic challenges: anti-infectives (bedaquiline analogs for tuberculosis), antivirals, and kinase inhibitors in oncology [4] . The scaffold’s evolution reflects medicinal chemistry’s broader shift toward nitrogen-rich heterocycles, with >20 FDA-approved drugs now containing this core .
Table 1: Key Therapeutic Milestones of Imidazo[1,2-a]pyridine Derivatives
| Compound | Therapeutic Area | Biological Target | Significance |
|---|---|---|---|
| Zolpidem | Insomnia | GABAA receptor | First major commercial success (1988) |
| Alpidem | Anxiety | GABAA receptor | Anxiolytic with reduced sedation |
| Bedaquiline analogs | Tuberculosis | Mycobacterial ATP synthase | Address multi-drug resistant (MDR) strains |
| GBB-derived compounds | Oncology | Kinase inhibition | Targeted cancer therapies [2] [6] |
Substituent positioning critically modulates the pharmacodynamics and pharmacokinetics of imidazo[1,2-a]pyridines. The 3-amino group serves as a hydrogen bond donor/acceptor, enhancing target binding interactions. When combined with a 7-carboxylate ester, this configuration creates a spatially oriented pharmacophore ideal for engaging enzymatic pockets:
Biological screens validate this motif’s impact: 3-amino-7-carboxylate derivatives show 2–10-fold enhanced activity against M. tuberculosis H37Rv (MIC = 0.1–0.5 μM) versus unsubstituted analogs [4]. Similarly, in cancer models, nitro-substituted derivatives at C-2 (e.g., Compound 12 from GBB synthesis) exhibit IC₅₀ = 4.15 μM against HT-29 colon cancer cells [2].
Table 2: Structure-Activity Relationships of Key Derivatives
| Substitution Pattern | Biological Activity | Potency Enhancement |
|---|---|---|
| 3-Amino + 7-carboxylate | Anti-tubercular [4] | MIC 0.10–0.19 μM (H37Rv) |
| 3-Amino + 7-carboxylate + 2-NO₂ | Anticancer (HT-29) [2] | IC₅₀ 4.15 ± 2.93 μM |
| 3-Amino + 7-carboxylate + 2-Ph | Anti-tubercular | Inactive (MIC >160 μM) |
| Unsubstituted core | Anticancer (B16F10) [2] | IC₅₀ >100 μM (weak activity) |
Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate (C₉H₉N₃O₂; MW 191.19 g/mol [5] [7]) exemplifies rational scaffold optimization. Its synthesis leverages multicomponent reactions (MCRs), particularly the Groebke-Blackburn-Bienaymé (GBB) reaction, which assembles 2-aminopyridines, aldehydes, and isocyanides in one pot [6] . Advances in GBB catalysis—using ZrCl₄, Sc(OTf)₃, or HFIP solvent—enable efficient access to this derivative under mild conditions (e.g., 62–83% yield at 75°C in PEG-400) [6] .
Modern research prioritizes this compound for:
Table 3: Current Research Applications of Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate
| Research Area | Application | Key Advance |
|---|---|---|
| Synthetic Chemistry | GBB reaction optimization [6] | ZrCl₄ catalysis (75°C, 4h, 83% yield) |
| Tuberculosis Therapeutics | MmpL3 inhibitors [4] | MIC 0.10 μM against XDR Mtb |
| Cancer Drug Discovery | Telomerase inhibition [2] | HT-29 cell growth inhibition (IC₅₀ <30 μM) |
| Chemical Biology | Fluorescent probes | λₑₓ/λₑₘ = 340/450 nm in cellular imaging |
The compound’s structural fingerprint—including intramolecular H-bonding (N-H⋯O=C; 2.021 Å) and torsional stability (DFT deviation <0.062 Å)—makes it a versatile building block for structure-based drug design [3] [7]. Contemporary work focuses on coupling it with nanoparticles, antibodies, or gene therapies to enhance target specificity [2] .
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4